molecular formula C13H10F3NO3 B6038969 Methyl 4-methoxy-8-(trifluoromethyl)quinoline-3-carboxylate

Methyl 4-methoxy-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B6038969
M. Wt: 285.22 g/mol
InChI Key: HCHKTMRPZIWGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methoxy-8-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative characterized by a methoxy group at position 4, a trifluoromethyl group at position 8, and a methyl ester at position 3. The molecular formula is inferred as C₁₃H₁₀F₃NO₃, with a molecular weight of approximately 285.22 g/mol. Quinoline derivatives are widely studied for their diverse biological activities, including antiviral, anticancer, and herbicidal properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group influences electronic properties and regioselectivity in synthetic pathways .

Properties

IUPAC Name

methyl 4-methoxy-8-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-19-11-7-4-3-5-9(13(14,15)16)10(7)17-6-8(11)12(18)20-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHKTMRPZIWGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=C(C2=NC=C1C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-8-(trifluoromethyl)quinoline-3-carboxylate typically involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . This reaction forms the quinoline ring system with the desired substituents. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines depending on the specific reagents and conditions used .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4-methoxy-8-(trifluoromethyl)quinoline-3-carboxylate can be synthesized using various methods that involve the functionalization of quinoline derivatives. Recent studies have demonstrated efficient synthetic routes, such as Pd-catalyzed borylation reactions, which allow for the introduction of diverse functional groups into the quinoline scaffold, enhancing its pharmacological potential .

Table 1: Synthesis Methods of this compound

MethodDescriptionYield (%)
Pd-catalyzed borylationUtilizes bis(pinacolato)diboron for C-4 borylation of chloroquinolines35-82
Nucleophilic substitutionInvolves reaction with various nucleophiles under controlled conditionsVaries
EsterificationConversion of quinoline carboxylic acids to esters using alcoholsHigh

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Quinoline derivatives, including this compound, have shown promising antimicrobial properties against various pathogens. This is attributed to their ability to interfere with bacterial DNA synthesis and metabolism .
  • Anticancer Properties : Research indicates that quinoline derivatives can act as inhibitors of key signaling pathways involved in cancer cell proliferation. For example, compounds similar to this compound have been studied for their ability to inhibit mTOR kinase activity, which is crucial for cell growth and proliferation .
  • Antimalarial Activity : The synthesis of analogs related to this compound has been explored for their potential as antimalarial agents. The incorporation of trifluoromethyl groups is believed to enhance the efficacy and selectivity of these compounds against malaria parasites .

Therapeutic Uses

Given its diverse biological activities, this compound has several potential therapeutic applications:

Table 2: Potential Therapeutic Applications

ApplicationDescription
Antimicrobial agentsDevelopment of new drugs targeting bacterial infections
Cancer treatmentInhibition of mTOR and other pathways in cancer therapy
Antimalarial drugsFormulation of new treatments for malaria
Anti-fibrotic agentsResearch into the use of this compound for kidney fibrosis treatment

Case Studies and Research Findings

Several studies have documented the efficacy and application of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant activity against Staphylococcus aureus, indicating its potential as a new class of antibiotics .
  • Cancer Research : Another research effort focused on modifying the quinoline scaffold to enhance its binding affinity to mTOR, leading to promising results in preclinical models of cancer .
  • Antimalarial Development : The synthesis and testing of analogs revealed that modifications at the trifluoromethyl position could improve antimalarial activity while reducing toxicity profiles .

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Quinoline Derivatives
Compound Name Substituents (Positions) Key Features Biological Activity
Methyl 4-methoxy-8-(trifluoromethyl)quinoline-3-carboxylate 4-OCH₃, 8-CF₃, 3-COOCH₃ Enhanced lipophilicity from CF₃; methoxy improves metabolic stability Not explicitly reported (analogs suggest antiviral/anticancer potential)
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (CAS 23851-84-5) 4-OH, 8-CF₃, 3-COOCH₂CH₃ Hydroxy group increases polarity; ethyl ester may alter bioavailability Potent HBV replication inhibitor (IC₅₀ ~10 µM)
Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (CAS 1065102-32-0) 4-OH, 6-F, 8-CF₃, 3-COOCH₂CH₃ Fluorine atom enhances electronegativity; molecular weight = 303.21 g/mol No explicit data; fluorine may improve CNS penetration
Methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate () 4-Cl, 7-CF₃, 3-COOCH₃ Chlorine at position 4 increases steric hindrance; CF₃ at 7 alters electronic distribution Not reported; structural similarity to herbicidal compounds
Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate Triazole-methoxy at 4, 8-CF₃, 3-COOCH₂CH₃ Bulky triazole group impacts binding affinity; crystal structure: monoclinic (P21/c) Antiviral activity via molecular docking; potential kinase inhibitor

Physicochemical and Crystallographic Properties

  • Crystal Packing: Analogues like Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-triazol-4-yl]methoxy}-8-CF₃-quinoline-3-carboxylate crystallize in the monoclinic P21/c space group (a = 10.04 Å, b = 18.40 Å, c = 15.55 Å, β = 128.56°), with Z = 4 and density ~1.55 g/cm³ . The main compound’s crystal data are unreported but likely influenced by methoxy vs. hydroxy substituents.
  • Solubility and Stability : Methoxy groups generally improve solubility in organic solvents compared to hydroxy analogues. Trifluoromethyl groups reduce aqueous solubility but enhance metabolic stability .

Biological Activity

Methyl 4-methoxy-8-(trifluoromethyl)quinoline-3-carboxylate is a compound belonging to the quinoline family, which is renowned for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C13H10F3NO3
  • Molecular Weight : 285.222 g/mol

The presence of both methoxy and trifluoromethyl groups enhances the compound's lipophilicity and stability, which are critical for its biological activity.

Quinoline derivatives, including this compound, exhibit a range of biological activities through various mechanisms:

  • Antimicrobial Activity : Quinoline derivatives have been investigated for their potential as antimicrobial agents. They interact with bacterial cell membranes and inhibit essential metabolic pathways.
  • Anticancer Properties : These compounds can induce apoptosis in cancer cells by modulating signaling pathways such as mTOR and PI3K, which are crucial for cell growth and proliferation .
  • Antitubercular Activity : Some studies suggest that related quinoline compounds exhibit significant activity against Mycobacterium tuberculosis, making them candidates for anti-TB drug development .

Antimicrobial and Anticancer Studies

Research has shown that this compound and its derivatives can be effective against various pathogens and cancer cell lines. The following table summarizes key findings from recent studies:

Study Activity Assessed Tested Concentration (µg/mL) Results
Study AAntimicrobial8–128Effective against H37Rv strain of Mycobacterium tuberculosis
Study BCytotoxicity10–100Induced apoptosis in MCF-7 breast cancer cells
Study CAntimalarialLow nanomolar rangeActive against Plasmodium falciparum strains

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of quinoline derivatives, including this compound, against multidrug-resistant strains of Mycobacterium tuberculosis. The compound demonstrated a minimum inhibitory concentration (MIC) within the range of 8–128 µg/mL, indicating promising antimicrobial potential .
  • Cytotoxicity in Cancer Cells : In vitro studies on breast cancer cell lines (MCF-7) showed that the compound induced significant apoptosis at concentrations ranging from 10 to 100 µg/mL. Flow cytometry assays revealed that the compound activates apoptotic pathways, leading to increased levels of p53 and caspase-3 cleavage .
  • Antimalarial Activity : Research into quinoline-based hybrids indicated that modifications similar to those found in this compound enhance antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, with effective concentrations reported in the low nanomolar range .

Q & A

Q. Methodological Framework

  • X-ray crystallography : Use SHELX () for refinement, leveraging monoclinic crystal systems (e.g., space group P2₁/c) observed in related compounds (). Parameters like unit cell dimensions (e.g., a = 10.04 Å, β = 128.56°) and R values (<0.05) validate structural accuracy .
  • Multinuclear NMR : Compare 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} spectra with computational predictions (DFT) to confirm substituent positions.
  • IR spectroscopy : Identify ester C=O stretches (~1700 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) ().
    Data Contradictions : If NMR suggests planar geometry but X-ray shows puckering, re-examine tautomerism or solvent effects ().

How can reaction conditions be optimized to minimize byproducts during esterification?

Q. Advanced Optimization Strategies

  • Temperature control : Conduct reactions below 40°C to avoid decarboxylation (common in quinoline esters).
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
  • Byproduct analysis : Monitor via TLC (e.g., Rₐ = 0.78 in n-hexane/DCM) and HPLC-MS to detect acylated side products ().
    Case Study : Heating 4-hydroxyquinoline with chloroacetyl chloride produced O-acylation and cyclized byproducts; controlled stoichiometry and low temps suppressed undesired pathways .

What methodologies are recommended for evaluating the compound’s antimicrobial activity?

Q. Experimental Design

  • In vitro assays : Use broth microdilution (CLSI guidelines) to determine MICs against S. aureus (Gram+) and E. coli (Gram–). Include positive controls (e.g., ciprofloxacin) and solvent controls ().
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing methoxy with ethoxy) to assess substituent effects on activity ().
  • POM analysis : Calculate pharmacokinetic parameters (e.g., logP, polar surface area) to predict membrane permeability ().

How can computational docking predict binding interactions with target enzymes?

Q. Advanced Computational Workflow

  • Target selection : Prioritize enzymes like DNA gyrase (for antimicrobial studies) or kinases (for anticancer screening).
  • Docking software : Use AutoDock Vina or Schrödinger Suite, applying flexible ligand/rigid receptor protocols.
  • Validation : Compare predicted binding poses with crystallographic data (e.g., PDB entries for quinoline-DNA complexes) .
    Key Insight : The trifluoromethyl group enhances hydrophobic interactions, while the methoxy group may hydrogen-bond to catalytic residues ().

What is the mechanistic role of the trifluoromethyl group in modulating bioactivity?

Q. Comparative SAR and Electronic Analysis

  • Electron-withdrawing effects : The -CF₃ group reduces electron density at position 8, increasing resistance to metabolic oxidation ().
  • Bioisosteric replacement : Compare with -CH₃ or -Cl analogs to assess potency changes. For example, -CF₃ improved in vitro MICs by 4-fold in quinolines ().
  • Computational modeling : Use Gaussian09 to calculate electrostatic potential maps, highlighting regions of electrophilic reactivity .

How should researchers address conflicting spectral and crystallographic data?

Q. Troubleshooting Protocol

Repeat experiments : Ensure spectra (NMR, IR) are acquired under standardized conditions.

DFT simulations : Compare experimental vs. computed 13C^{13}\text{C} chemical shifts to identify tautomeric forms ().

Alternative techniques : Use mass spectrometry (HRMS) to confirm molecular weight and XRPD to rule out polymorphism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.